molecular formula C18H16O3S B2841647 methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate CAS No. 337921-72-9

methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate

Cat. No.: B2841647
CAS No.: 337921-72-9
M. Wt: 312.38
InChI Key: XTTMBWTZOBSVCS-UHFFFAOYSA-N
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Description

Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate is an organic compound that belongs to the class of sulfanyl acetates This compound features a complex structure with an indene core, a phenyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the indene derivative with a thiol compound under basic conditions.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the indene core, converting it to an alcohol.

    Substitution: The phenyl group and the sulfanyl acetate moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The indene core is a common motif in many bioactive molecules, and modifications of this structure can lead to the discovery of new drugs with anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The indene core can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)thio]acetate: Similar structure but with a thioether instead of a sulfanyl group.

    Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)oxy]acetate: Similar structure but with an ether linkage.

    Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)amino]acetate: Similar structure but with an amine group.

Uniqueness

Methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2-[(3-oxo-1-phenyl-1,2-dihydroinden-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3S/c1-21-17(20)11-22-16-9-5-8-13-14(10-15(19)18(13)16)12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTMBWTZOBSVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC2=C1C(=O)CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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